molecular formula C8H6FNO B1339210 2-Bromo-5-sulfamoylbenzoic acid CAS No. 22361-61-1

2-Bromo-5-sulfamoylbenzoic acid

Cat. No.: B1339210
CAS No.: 22361-61-1
M. Wt: 151.14 g/mol
InChI Key: QAYDDGNSGGDTDG-UHFFFAOYSA-N
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Description

2-Bromo-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H6BrNO4S. It is a derivative of benzoic acid, where the bromine atom is substituted at the second position and the sulfamoyl group at the fifth position. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-sulfamoylbenzoic acid typically involves the bromination of 5-sulfamoylbenzoic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-5-sulfamoylbenzoic acid, while coupling with a boronic acid can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers

Mechanism of Action

The mechanism of action of 2-Bromo-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed effects. The exact molecular targets and pathways can vary based on the specific derivative or application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-sulfamoylbenzoic acid
  • 2-Chloro-5-sulfamoylbenzoic acid
  • 2-Bromo-5-methylbenzoic acid

Uniqueness

2-Bromo-5-sulfamoylbenzoic acid is unique due to the specific positioning of the bromine and sulfamoyl groups, which imparts distinct reactivity and properties compared to its analogs. This unique structure allows for selective reactions and applications that may not be achievable with similar compounds .

Properties

IUPAC Name

2-bromo-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBYWDDLBAANSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22361-61-1
Record name 5-(Aminosulfonyl)-2-bromobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22361-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-5-sulfamoylbenzoic acid
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